molecular formula C40H35FeN5 B14274990 Iron;1-isocyano-4-methylbenzene CAS No. 137914-99-9

Iron;1-isocyano-4-methylbenzene

Cat. No.: B14274990
CAS No.: 137914-99-9
M. Wt: 641.6 g/mol
InChI Key: ODIWVTIFWSLJFC-UHFFFAOYSA-N
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Description

1-Isocyano-4-methylbenzene (C₈H₇N), also known as 4-methylphenyl isocyanide or p-tolyl isocyanide, is an aryl isocyanide characterized by a para-methyl substituent on the benzene ring. Its molecular weight is 117.15 g/mol (average mass), with a monoisotopic mass of 117.0578 g/mol . The compound is a liquid at room temperature and is synthesized via multicomponent reactions, such as the protocol yielding 86% (20.2 mg, 0.2 mmol scale) using procedure A, slightly below the literature yield of 91% . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.26 (d, J = 8.2 Hz, 2H), 7.18 (d, J = 8.2 Hz, 2H), 2.37 (s, 3H) .
  • ¹³C NMR (CDCl₃): δ 163.1 (t, J = 5.6 Hz), 139.7, 129.9, 126.1, 124.0 (t, J = 13.8 Hz), 21.3 .

It is widely used in organometallic chemistry and catalysis, particularly in Mn(III)-mediated radical cascade reactions with boronic acids to synthesize diimide derivatives .

Properties

CAS No.

137914-99-9

Molecular Formula

C40H35FeN5

Molecular Weight

641.6 g/mol

IUPAC Name

iron;1-isocyano-4-methylbenzene

InChI

InChI=1S/5C8H7N.Fe/c5*1-7-3-5-8(9-2)6-4-7;/h5*3-6H,1H3;

InChI Key

ODIWVTIFWSLJFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron;1-isocyano-4-methylbenzene typically involves the reaction of 4-methylphenylamine with phosgene (COCl2). The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_7\text{H}_7\text{NCO} + 2\text{HCl} ] This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and safer operations.

Chemical Reactions Analysis

Types of Reactions

Iron;1-isocyano-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Iron;1-isocyano-4-methylbenzene involves its reactivity with various nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and can react with nucleophiles such as water, alcohols, and amines. This reactivity allows it to form stable compounds such as carbamates and substituted ureas . In biological systems, it can inhibit bacterial pathogens by covalently modifying essential metabolic enzymes, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison of Selected Aryl Isocyanides

Compound Name Molecular Formula Molecular Weight Substituent(s) Reaction Yield* (%) Key Reactivity Notes
1-Isocyano-4-methylbenzene C₈H₇N 117.15 Para-methyl 40 Moderate yield in Mn(III)-mediated reactions; steric/electronic effects may limit efficiency.
2,6-Dimethyl aryl isocyanide C₉H₉N 131.18 2,6-Dimethyl 49–71 Higher yields due to reduced steric hindrance or enhanced solubility.
2,4,6-Trimethyl aryl isocyanide C₁₀H₁₁N 145.20 2,4,6-Trimethyl 55–71 Bulkier substituents may stabilize intermediates, improving yields.
p-Methoxyphenyl isonitrile C₈H₇NO 133.15 Para-methoxy 56 Electron-donating methoxy group enhances intermediate stability.

*Reaction conditions: Mn(III)-mediated cascade reaction with phenylboronic acid (unless otherwise specified).

Substituent Effects on Reactivity

  • Para-methyl vs. Methoxy Groups: The para-methyl group in 1-isocyano-4-methylbenzene is electron-donating but less polar than the methoxy group in p-methoxyphenyl isonitrile. This difference leads to a lower reaction yield (40% vs. 56%) in diimide synthesis, likely due to reduced stabilization of radical intermediates .
  • Steric Effects : 2,6-Dimethyl and 2,4,6-trimethyl derivatives exhibit higher yields (49–71%) compared to the para-methyl analog. The ortho-methyl groups may preorganize the isocyanide for coordination with Mn(III), enhancing reactivity .

Spectral and Physical Properties

  • NMR Shifts: The para-methyl group in 1-isocyano-4-methylbenzene generates distinct aromatic proton signals (δ 7.26 and 7.18) and a sharp singlet for the methyl group (δ 2.37) .
  • Molecular Weight and Solubility: Bulkier derivatives (e.g., 2,4,6-trimethyl) have higher molecular weights (145.20 g/mol) but may exhibit better solubility in nonpolar solvents, facilitating reaction efficiency .

Research Implications

1-Isocyano-4-methylbenzene serves as a versatile ligand in organometallic chemistry, but its moderate reactivity in certain reactions highlights the need for substituent optimization. For example:

  • Catalytic Applications : The electron-donating methoxy group in p-methoxyphenyl isonitrile may be preferable for reactions requiring stabilized metal-ligand intermediates.
  • Synthetic Efficiency : Ortho-substituted isocyanides (e.g., 2,6-dimethyl) outperform para-substituted analogs in Mn(III)-mediated cascades, suggesting steric tuning as a strategy for yield improvement .

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